2,6-Difluoro-3-Methylphenylacetonitrile
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Overview
Description
2,6-Difluoro-3-Methylphenylacetonitrile is an organic compound with the molecular formula C9H7F2N It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-Methylphenylacetonitrile typically involves the reaction of 2,6-difluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the cyanide group, forming the desired acetonitrile compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3-Methylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2,6-Difluoro-3-Methylphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-Methylphenylacetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
2,6-Difluorobenzyl Cyanide: Similar structure but lacks the methyl group.
3-Methylphenylacetonitrile: Similar structure but lacks the fluorine atoms.
2,6-Difluoro-4-Methylphenylacetonitrile: Similar structure with an additional methyl group at the 4-position.
Uniqueness: 2,6-Difluoro-3-Methylphenylacetonitrile is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic applications .
Properties
IUPAC Name |
2-(2,6-difluoro-3-methylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRRAKSFMPQZLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378918 |
Source
|
Record name | 2,6-Difluoro-3-Methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261944-04-1 |
Source
|
Record name | 2,6-Difluoro-3-methylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261944-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-Methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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